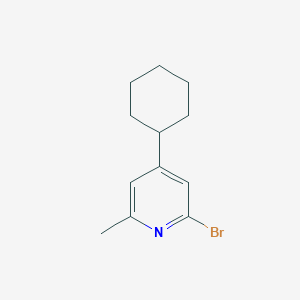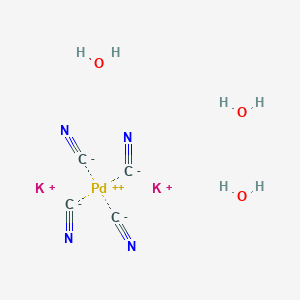
Potassiumtetracyanopalladate(ii) trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassiumtetracyanopalladate(ii) trihydrate is a coordination compound with the formula K₂Pd(CN)₄·3H₂O. It is a palladium complex where the palladium ion is coordinated with four cyanide ligands and two potassium ions. This compound is known for its crystalline form and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassiumtetracyanopalladate(ii) trihydrate can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4\text{KCN} \rightarrow \text{K}_2\text{Pd(CN)}_4 + 2\text{KCl} ]
The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Potassiumtetracyanopalladate(ii) trihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted with other ligands such as halides or phosphines.
Redox Reactions: The palladium center can undergo oxidation or reduction, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide are used to alter the oxidation state of palladium.
Major Products
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox reaction but can include palladium metal or palladium(IV) complexes.
Wissenschaftliche Forschungsanwendungen
Potassiumtetracyanopalladate(ii) trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in electroplating, photography, and as a precursor for the production of other palladium compounds.
Wirkmechanismus
The mechanism of action of potassiumtetracyanopalladate(ii) trihydrate involves its ability to coordinate with various ligands and substrates. The palladium center can form stable complexes with organic molecules, facilitating catalytic reactions. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but contains platinum instead of palladium.
Potassiumhexacyanoferrate(ii): Contains iron and has six cyanide ligands.
Potassiumtetracyanonickelate(ii): Contains nickel and four cyanide ligands.
Uniqueness
Potassiumtetracyanopalladate(ii) trihydrate is unique due to its specific coordination environment and the properties of palladium. It exhibits distinct catalytic activities and reactivity compared to its platinum, iron, and nickel counterparts. This makes it particularly valuable in catalytic and industrial applications.
Eigenschaften
Molekularformel |
C4H6K2N4O3Pd |
|---|---|
Molekulargewicht |
342.73 g/mol |
IUPAC-Name |
dipotassium;palladium(2+);tetracyanide;trihydrate |
InChI |
InChI=1S/4CN.2K.3H2O.Pd/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
InChI-Schlüssel |
OKHBJVZJMYVKPD-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)

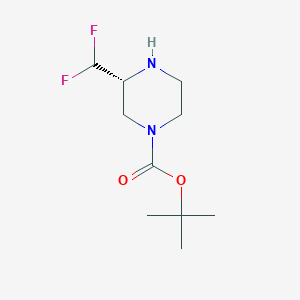
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
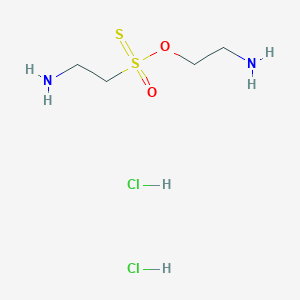
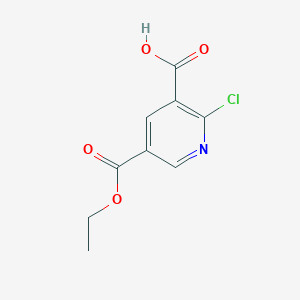
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)

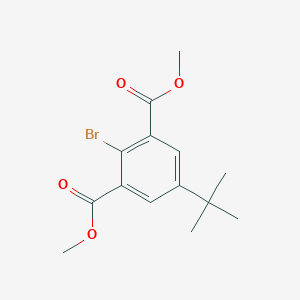
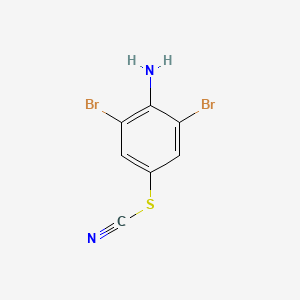
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
